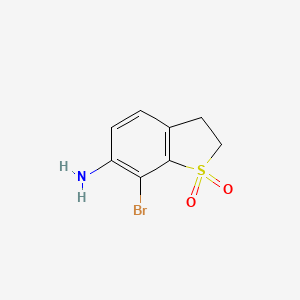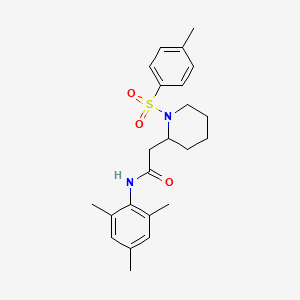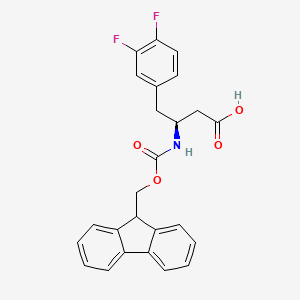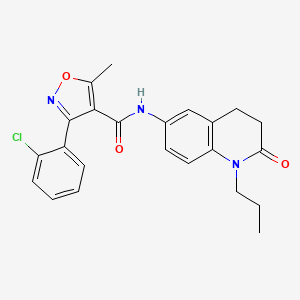
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(3,5-Dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione is a useful research compound. Its molecular formula is C19H31N5O2 and its molecular weight is 361.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound's structural similarity to purine bases and other methylated derivatives has made it a subject of interest in the synthesis of novel heterocyclic compounds. Researchers have explored its utility in creating new molecular entities that could have potential applications in medicinal chemistry and drug discovery. For example, studies on the synthesis and characterization of unsymmetrical Schiff bases derived from related compounds highlight the versatility of these chemical structures in forming complex molecules with potential biological activities (Opozda et al., 2006).
Anticancer and Antimicrobial Properties
Investigations into the anticancer and antimicrobial properties of caffeinated complexes and related structures, including those incorporating purine derivatives, have been conducted. Computational chemistry methods have been applied to examine the geometric parameters, IR spectrum, and other quantum chemical descriptors of such complexes to determine their reactivity rankings and active sites. These studies suggest that the anticancer activity of these complexes might surpass that of traditional compounds like cisplatin (Sayın & Üngördü, 2018). Additionally, novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have shown interesting antimicrobial activity, presenting a promising avenue for developing new antibacterial and antifungal agents (Ghorab et al., 2017).
Biochemical Analysis and DNA Repair
The role of similar compounds in biochemical pathways, particularly those involved in DNA repair mechanisms, has been explored. For instance, the repair of 8-hydroxyguanine in DNA by mammalian N-methylpurine-DNA glycosylase showcases the importance of studying these compounds in understanding cellular responses to DNA damage and the mechanisms underlying the repair of oxidative lesions (Bessho et al., 1993).
Properties
IUPAC Name |
8-(3,5-dimethylpiperidin-1-yl)-7-hexyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N5O2/c1-5-6-7-8-9-24-15-16(22(4)19(26)21-17(15)25)20-18(24)23-11-13(2)10-14(3)12-23/h13-14H,5-12H2,1-4H3,(H,21,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRNMTFPXUKXHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CC(CC(C3)C)C)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-acetyl-N-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2388042.png)


![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenoxybenzamide](/img/structure/B2388045.png)
amino}ethan-1-ol](/img/structure/B2388046.png)

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenylacetamide](/img/structure/B2388049.png)




![(5-bromofuran-2-yl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2388061.png)

